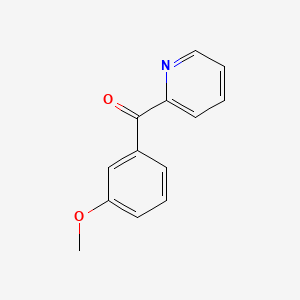

2-(3-Methoxybenzoyl)pyridine

Description

2-(3-Methoxybenzoyl)pyridine (CAS: 1187166-92-2) is a pyridine derivative characterized by a methoxy-substituted benzoyl group at the 2-position of the pyridine ring. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol (). Structural data from confirms its planar aromatic system, which is critical for π-π stacking interactions in supramolecular assemblies or ligand-metal complexes.

Properties

IUPAC Name |

(3-methoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-11-6-4-5-10(9-11)13(15)12-7-2-3-8-14-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVDKZSACQCHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443077 | |

| Record name | 2-(3-METHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55030-49-4 | |

| Record name | 2-(3-METHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzoyl)pyridine typically involves the acylation of pyridine with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-(3-Methoxybenzoyl)pyridine may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(3-Hydroxybenzoyl)pyridine.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 2-(3-Hydroxybenzoyl)pyridine

Reduction: 2-(3-Methoxybenzyl)pyridine

Substitution: Various substituted benzoylpyridines depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxybenzoyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzoyl)pyridine depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The methoxy group can enhance the compound’s ability to interact with hydrophobic pockets within the target molecule, while the pyridine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural Analogues

The following pyridine-based derivatives share structural or functional similarities with 2-(3-Methoxybenzoyl)pyridine:

Key Observations :

- Substituent Effects: The methoxy group in 2-(3-Methoxybenzoyl)pyridine enhances solubility in polar solvents compared to non-polar analogues like 2-(3-Pentenyl)pyridine .

- Complexation Potential: Unlike chloromethyl derivatives (e.g., 2-(Chloromethyl)pyridine HCl), which are reactive alkylating agents, the benzoyl group in the target compound facilitates metal coordination via carbonyl oxygen, making it suitable for catalysis or material science .

- Bioactivity : Triazolo[4,3-a]pyridines (e.g., 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine) exhibit higher bioactivity due to their fused heterocyclic systems, whereas 2-(3-Methoxybenzoyl)pyridine may require additional functionalization for pharmaceutical relevance .

2-(3-Methoxybenzoyl)pyridine :

- Analogous methods in suggest using bromoketones with pyridine derivatives under reflux conditions (e.g., ethanol or butanol) .

Triazolo[4,3-a]pyridines :

- Synthesized via oxidative cyclization of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol (73% yield), a greener alternative to toxic Cr(VI) reagents .

Imidazopyridines :

- Constructed via one-step condensation of 2-amino-5-bromopyridine with bromoketones in ethanol/butanol under reflux .

Key Differences :

- Reagents : 2-(3-Methoxybenzoyl)pyridine may require acylating agents (e.g., 3-methoxybenzoyl chloride), whereas triazolopyridines utilize hydrazine intermediates and oxidants like NaOCl .

- Conditions : Imidazopyridine synthesis demands prolonged heating, while triazolopyridine formation occurs at room temperature in 3 hours .

Biological Activity

2-(3-Methoxybenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. Pyridine and its derivatives are known for their diverse pharmacological properties, including antitumor, antibacterial, and antiviral effects. This article explores the biological activity of 2-(3-Methoxybenzoyl)pyridine, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

2-(3-Methoxybenzoyl)pyridine features a methoxybenzoyl group attached to a pyridine ring. The presence of the methoxy group is significant as it influences the compound's lipophilicity and interaction with biological targets.

Antiproliferative Activity

Research indicates that pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the substituents on the pyridine ring can lead to varying degrees of biological activity.

Structure-Activity Relationship (SAR)

The SAR of 2-(3-Methoxybenzoyl)pyridine suggests that the presence of electron-donating groups, such as methoxy, can enhance its antiproliferative effects. A comparative analysis of IC50 values reveals that compounds with additional methoxy or hydroxyl groups tend to exhibit lower IC50 values, indicating higher potency against cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-(3-Methoxybenzoyl)pyridine | TBD | TBD |

| Pyridine derivative A | 1.30 | HepG2 |

| Pyridine derivative B | 5.84 | HeLa |

| Pyridine derivative C | 4.04 | MDA-MB-231 |

Antibacterial Activity

The antibacterial properties of 2-(3-Methoxybenzoyl)pyridine have also been investigated. Studies demonstrate that pyridine derivatives can inhibit bacterial growth by interfering with essential cellular processes.

Case Studies

- Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various pyridine derivatives, including 2-(3-Methoxybenzoyl)pyridine, against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Biofilm Formation Inhibition : Another aspect of its antibacterial activity includes the inhibition of biofilm formation. The compound showed promising results in reducing biofilm density in Staphylococcus pneumoniae, indicating its potential use in treating biofilm-associated infections.

The mechanisms underlying the biological activities of 2-(3-Methoxybenzoyl)pyridine are multifaceted:

- Cell Cycle Arrest : Research indicates that certain pyridine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyridine derivatives can induce oxidative stress in cancer cells, further promoting apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.